4'-(Trifluoromethyl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
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Overview
Description
4’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions, which often involve the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Spirocyclization: The spirocyclization step involves the formation of the spirocyclic structure by reacting the indole derivative with a cyclopropane precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction may produce reduced indole derivatives .
Scientific Research Applications
4’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its biological activity and stability.
Biological Studies: It is used in studies related to cell biology and pharmacology to understand its effects on various biological pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for various chemical research purposes.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiroindole Derivatives: Compounds like spiroindole and spirooxindole scaffolds share structural similarities with 4’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride.
Trifluoromethylated Indoles: Other indole derivatives with trifluoromethyl groups also exhibit similar chemical and biological properties.
Uniqueness
The uniqueness of 4’-(Trifluoromethyl)-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride lies in its spirocyclic structure combined with the trifluoromethyl group, which enhances its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(trifluoromethyl)spiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N.ClH/c12-11(13,14)7-2-1-3-8-9(7)10(4-5-10)6-15-8;/h1-3,15H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYXXTKYFRVODI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=CC=CC(=C23)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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